synthesis and characterization of 4-butyryl-1H-pyrrole-2-carboxylic acid
synthesis and characterization of 4-butyryl-1H-pyrrole-2-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-Butyryl-1H-pyrrole-2-carboxylic Acid
Introduction
Pyrrole-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1] These five-membered nitrogen-containing heterocycles are found in a variety of natural products and biologically active compounds.[2] The introduction of an acyl group, such as a butyryl moiety, onto the pyrrole ring can significantly modulate the molecule's electronic properties, lipophilicity, and biological activity. 4-Butyryl-1H-pyrrole-2-carboxylic acid is a specific example of a functionalized pyrrole derivative with potential applications as a building block in the synthesis of more complex molecules, including novel pharmaceuticals.[3] This guide provides a comprehensive overview of a robust synthetic strategy for this target compound, detailing the underlying chemical principles and the analytical techniques required for its unambiguous characterization.
Synthetic Strategy: Navigating Regioselectivity
The synthesis of 4-butyryl-1H-pyrrole-2-carboxylic acid presents a classic regioselectivity challenge in electrophilic aromatic substitution. The pyrrole ring is an electron-rich aromatic system, with the nitrogen atom strongly activating the ring towards electrophiles, particularly at the C2 and C5 positions.[4] However, the target molecule requires substitution at the C4 position. This is complicated by the presence of the carboxylic acid group at C2, which is an electron-withdrawing group and deactivates the ring, directing incoming electrophiles to the meta positions (C4).
To achieve the desired C4-acylation, a multi-step approach is proposed. The core of this strategy involves a Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic rings.[5]
The key considerations for this synthesis are:
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Protection of the Carboxylic Acid: The carboxylic acid group can form a complex with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction, which would deactivate the ring and consume the catalyst. Therefore, it is advantageous to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester).
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The Friedel-Crafts Acylation: This is the key bond-forming step where the butyryl group is introduced. The reaction is performed using an acylating agent like butyryl chloride or butyric anhydride in the presence of a strong Lewis acid.[5] While substitution at C5 is electronically favored by the pyrrole nitrogen, the deactivating effect of the ester at C2 makes the C4 position a viable target. The reaction conditions must be carefully controlled to optimize the yield of the desired 4-substituted isomer over the 5-substituted byproduct.
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Deprotection: The final step is the hydrolysis (saponification) of the ester group to regenerate the carboxylic acid, yielding the target compound.
// Nodes Start [label="1H-Pyrrole-2-\ncarboxylic Acid"]; Ester [label="Methyl 1H-pyrrole-\n2-carboxylate"]; Acylation [label="Friedel-Crafts Butyrylation"]; Mixture [label="Isomeric Mixture\n(4- and 5-butyryl esters)"]; Purification [label="Chromatographic\nSeparation"]; Ester_4_Product [label="Methyl 4-butyryl-\n1H-pyrrole-2-carboxylate"]; Hydrolysis [label="Saponification"]; Final_Product [label="4-Butyryl-1H-pyrrole-\n2-carboxylic Acid"]; Characterization [label="Spectroscopic\nCharacterization\n(NMR, MS, IR)", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Start -> Ester [label=" Esterification\n(MeOH, H+)"]; Ester -> Acylation [label=" Butyryl Chloride,\nAlCl3"]; Acylation -> Mixture; Mixture -> Purification; Purification -> Ester_4_Product; Ester_4_Product -> Hydrolysis [label=" 1. NaOH (aq)\n2. HCl (aq)"]; Hydrolysis -> Final_Product; Final_Product -> Characterization [style=dashed]; } } Caption: Synthetic workflow for 4-butyryl-1H-pyrrole-2-carboxylic acid.
Experimental Protocols
Step 1: Esterification of 1H-Pyrrole-2-carboxylic Acid
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Rationale: Protection of the carboxylic acid as a methyl ester prevents interference with the subsequent Lewis acid-catalyzed acylation step. This is a standard Fischer esterification reaction.
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Procedure:
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Suspend 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material).
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Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
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Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 1H-pyrrole-2-carboxylate, which can be used in the next step without further purification if sufficiently pure.
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Step 2: Friedel-Crafts Butyrylation
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Rationale: This is the crucial C-C bond formation step. Aluminum chloride (AlCl₃) is a potent Lewis acid that activates the butyryl chloride for electrophilic attack on the pyrrole ring.[6] Anhydrous conditions are critical to prevent quenching of the Lewis acid. The reaction is typically performed in a non-polar, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Procedure:
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To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.5 eq) and anhydrous DCM.
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Cool the suspension to 0 °C in an ice bath.
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Add butyryl chloride (1.1 eq) dropwise to the suspension and stir for 15 minutes to allow for the formation of the acylium ion complex.
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Add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
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Carefully quench the reaction by slowly pouring it over crushed ice with vigorous stirring.
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product, which will be a mixture of 4- and 5-butyryl isomers.
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Step 3: Purification of Methyl 4-butyryl-1H-pyrrole-2-carboxylate
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Rationale: The isomeric products from the Friedel-Crafts reaction will have different polarities, allowing for their separation by silica gel column chromatography.
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Procedure:
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Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column, collecting fractions and analyzing them by TLC to identify and isolate the desired 4-butyryl isomer.
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Combine the pure fractions containing the target isomer and remove the solvent in vacuo.
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Step 4: Saponification to 4-Butyryl-1H-pyrrole-2-carboxylic Acid
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Rationale: The final step is the base-mediated hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Procedure:
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Dissolve the purified methyl 4-butyryl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
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Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
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Remove the THF under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid.
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The product, 4-butyryl-1H-pyrrole-2-carboxylic acid, should precipitate out of the solution.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
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Characterization and Data Interpretation
Unambiguous confirmation of the final product's structure and purity is achieved through a combination of spectroscopic techniques.
// Nodes Sample [label="Final Product Sample\n(4-Butyryl-1H-pyrrole-2-carboxylic acid)", shape=invhouse, fillcolor="#E8F0FE"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; MS [label="Mass Spectrometry\n(e.g., ESI-MS)"]; IR [label="IR Spectroscopy"]; Structure [label="Structural Confirmation", shape=ellipse, fillcolor="#E6F4EA"]; Purity [label="Purity Assessment", shape=ellipse, fillcolor="#E6F4EA"];
// Edges Sample -> NMR [label="Provides proton and\ncarbon environment"]; Sample -> MS [label="Determines molecular\nweight"]; Sample -> IR [label="Identifies functional\n groups"]; NMR -> Structure; MS -> Structure; IR -> Structure; NMR -> Purity; } } Caption: Workflow for the structural confirmation of the synthesized compound.
Expected Spectroscopic Data
The following table summarizes the expected data for the successful synthesis of 4-butyryl-1H-pyrrole-2-carboxylic acid.
| Technique | Expected Observations and Interpretation |
| ¹H NMR | Pyrrole Protons: Two distinct doublets in the aromatic region (~6.8-7.5 ppm), corresponding to the protons at the C3 and C5 positions. The coupling constant (J-value) will confirm their ortho-relationship. Butyryl Protons: A characteristic pattern: a triplet (~0.9 ppm, 3H) for the terminal -CH₃, a sextet (~1.7 ppm, 2H) for the adjacent -CH₂-, and a triplet (~2.8 ppm, 2H) for the -CH₂- group next to the carbonyl. N-H and O-H Protons: Two broad singlets at lower field (>10 ppm), which are exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbons: Two signals in the downfield region: one around 160-165 ppm for the carboxylic acid C=O and another around 195-200 ppm for the ketone C=O. Pyrrole Carbons: Four distinct signals for the pyrrole ring carbons, confirming the substitution pattern. Butyryl Carbons: Four signals corresponding to the carbons of the butyryl side chain. |
| Mass Spec. | Molecular Ion Peak: The exact mass should correspond to the molecular formula C₉H₁₁NO₃. For example, in ESI-MS negative mode, a peak at [M-H]⁻ = 180.066 g/mol would be expected. |
| IR Spec. | O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond. N-H Stretch: A moderate peak around 3300-3400 cm⁻¹. C=O Stretches: Two distinct, strong absorption bands: one around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl and another around 1650-1670 cm⁻¹ for the ketone carbonyl. |
Safety Considerations
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Reagents: Concentrated acids (sulfuric, hydrochloric), aluminum chloride, and butyryl chloride are corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
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Solvents: Dichloromethane and other organic solvents are volatile and potentially toxic. Avoid inhalation and skin contact.
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Reactions: The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.
Conclusion
This guide outlines a comprehensive and logical pathway for the . The proposed strategy effectively navigates the inherent challenges of regioselectivity in the electrophilic substitution of the pyrrole ring through a protection-acylation-deprotection sequence. The detailed protocols for synthesis and purification, combined with a thorough guide to spectroscopic characterization, provide researchers with a robust framework for obtaining and validating this valuable chemical building block.
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